6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide
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Overview
Description
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a sulfonamide group, followed by oxidation to introduce the oxo group at the 6-position . The reaction conditions often include the use of solvents like acetonitrile or acetone and catalysts such as phenyl magnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.
Reduction: Conversion of the oxo group to hydroxyl or other reduced forms.
Substitution: Replacement of functional groups, such as the sulfonamide group, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce hydroxylated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyridine-3-carbaldehyde: A related compound with similar structural features but different functional groups.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its selective inhibition of matrix metalloproteinases.
Uniqueness
6-Oxo-N-propyl-1,6-dihydropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as a versatile reagent and therapeutic agent .
Properties
Molecular Formula |
C8H12N2O3S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-oxo-N-propyl-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-2-5-10-14(12,13)7-3-4-8(11)9-6-7/h3-4,6,10H,2,5H2,1H3,(H,9,11) |
InChI Key |
JPUUVYNVYXQJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
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